5-Methyl-1,4-thiazepane
Overview
Description
5-Methyl-1,4-thiazepane: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a structural analog of thiazepines, which are known for their diverse biological activities
Scientific Research Applications
Chemistry: : In chemistry, 5-Methyl-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: : The medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
The safety information for 5-Methyl-1,4-thiazepane includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
The specific effects of these compounds can vary widely depending on their exact structure and the presence of other functional groups. For example, benzodiazepines, which are a type of azepine, are well-known for their use in treating anxiety and insomnia due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain .
The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary. Factors that can influence these properties include the compound’s chemical structure, the route of administration, and individual patient characteristics .
The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, is another important consideration. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,4-thiazepane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes. This, in turn, impacts cellular metabolism, as the altered gene expression can lead to changes in the production of metabolic enzymes and other proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound’s impact on cellular processes can persist for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing that it can alter the balance of metabolic intermediates and end products . Additionally, this compound can affect the activity of coenzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity, as it may concentrate in areas where its target biomolecules are abundant .
Subcellular Localization
The subcellular localization of this compound is a key factor in its biochemical activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of this compound can be modulated by its subcellular distribution, as it may interact with different sets of biomolecules in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1,4-thiazepane typically involves cyclization reactions of appropriate precursors. One common method is the cyclization of this compound-2-thione with a suitable amine under acidic conditions. Another approach is the intramolecular cyclization of linear precursors containing sulfur and nitrogen atoms.
Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : 5-Methyl-1,4-thiazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and chromium-based oxidants. Reduction reactions may involve hydrogen gas and metal catalysts, while substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to 5-Methyl-1,4-thiazepane include other thiazepines, such as 1,4-thiazepine and 1,4-oxazepine.
Uniqueness: : this compound is unique due to its methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazepines and contributes to its distinct properties.
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Properties
IUPAC Name |
5-methyl-1,4-thiazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGEWJZJFNIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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